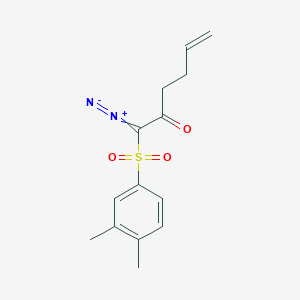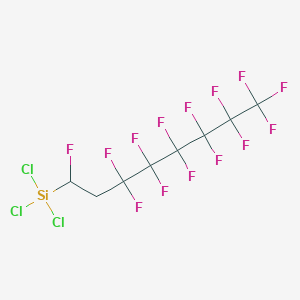
Trichloro(1,3,3,4,4,5,5,6,6,7,7,8,8,8-tetradecafluorooctyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trichloro(1,3,3,4,4,5,5,6,6,7,7,8,8,8-tetradecafluorooctyl)silane: is a chlorosilane compound known for its unique properties and applications. It is a perfluorinated compound, meaning it contains multiple fluorine atoms, which contribute to its high stability and low surface energy. This compound is often used to create superhydrophobic surfaces and is valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Trichloro(1,3,3,4,4,5,5,6,6,7,7,8,8,8-tetradecafluorooctyl)silane typically involves the reaction of perfluorooctyl iodide with trichlorosilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
C8F17I+SiCl3H→C8F17SiCl3+HI
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using specialized equipment to handle the highly reactive and corrosive nature of the reagents. The process is optimized to maximize yield and purity while minimizing by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions: Trichloro(1,3,3,4,4,5,5,6,6,7,7,8,8,8-tetradecafluorooctyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups, such as alkoxy or amino groups, to form different derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form silanols and hydrochloric acid.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alcohols or amines are used under anhydrous conditions to prevent hydrolysis.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to control the reaction rate.
Major Products Formed:
Substitution Reactions: Various organosilicon compounds with different functional groups.
Hydrolysis: Silanols and hydrochloric acid.
Applications De Recherche Scientifique
Chemistry:
Surface Modification: Used to create superhydrophobic and oleophobic surfaces on various substrates, including glass, metals, and polymers.
Catalysis: Acts as a precursor for the synthesis of catalysts used in organic reactions.
Biology and Medicine:
Biocompatible Coatings: Applied to medical devices to create biocompatible and non-stick surfaces.
Drug Delivery: Utilized in the development of drug delivery systems due to its ability to form stable and inert coatings.
Industry:
Protective Coatings: Used in the aerospace and automotive industries to create protective coatings that resist corrosion and wear.
Electronics: Applied in the fabrication of microelectronic devices to create water-repellent surfaces.
Mécanisme D'action
The mechanism by which Trichloro(1,3,3,4,4,5,5,6,6,7,7,8,8,8-tetradecafluorooctyl)silane exerts its effects is primarily through the formation of self-assembled monolayers (SAMs) on surfaces. The compound’s silane group reacts with hydroxyl groups on the substrate, forming strong covalent bonds. The perfluorinated tail groups orient themselves away from the surface, creating a highly hydrophobic and low-energy surface.
Comparaison Avec Des Composés Similaires
- Trichloro(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane
- Trichloro(1H,1H,2H,2H-perfluorooctyl)silane
Comparison:
- Trichloro(1,3,3,4,4,5,5,6,6,7,7,8,8,8-tetradecafluorooctyl)silane has a longer perfluorinated chain compared to Trichloro(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane, which contributes to its enhanced hydrophobic properties.
- Both compounds form self-assembled monolayers, but the longer chain length of this compound provides better surface coverage and stability.
Propriétés
Numéro CAS |
850416-78-3 |
|---|---|
Formule moléculaire |
C8H3Cl3F14Si |
Poids moléculaire |
499.5 g/mol |
Nom IUPAC |
trichloro(1,3,3,4,4,5,5,6,6,7,7,8,8,8-tetradecafluorooctyl)silane |
InChI |
InChI=1S/C8H3Cl3F14Si/c9-26(10,11)2(12)1-3(13,14)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)25/h2H,1H2 |
Clé InChI |
KMCYRWVEGWPLMG-UHFFFAOYSA-N |
SMILES canonique |
C(C(F)[Si](Cl)(Cl)Cl)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[Di(propan-2-yl)amino]-2-hydroxybenzoic acid](/img/structure/B14184826.png)
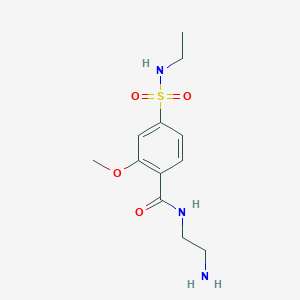
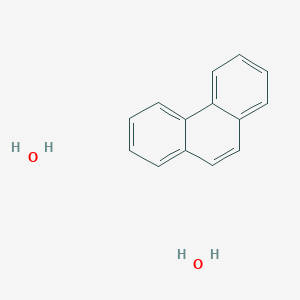
![5-{[3-(Trifluoromethyl)phenyl]methanesulfonyl}-1,2,4-thiadiazol-3-amine](/img/structure/B14184846.png)
![2-{[(4-Methoxyphenyl)methyl]amino}-1-(4-nitrophenyl)ethan-1-one](/img/structure/B14184847.png)
![(2R,3S,4R)-3-{[tert-Butyl(dimethyl)silyl]oxy}-7-hydroxy-N-methoxy-N,2,4,8-tetramethyl-5-oxononanamide](/img/structure/B14184848.png)


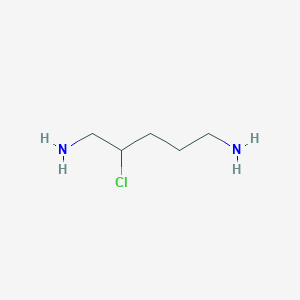
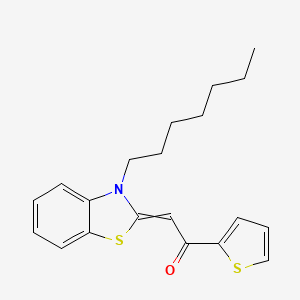
![1-Cyclohexyl-2-[3-(cyclopent-1-en-1-yl)phenyl]ethan-1-one](/img/structure/B14184865.png)

![N-[2-(6-Chloropyridin-3-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B14184883.png)
